Ethyl 5-(2-Nitrophenyl)-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Ethyl 5-(2-Nitrophenyl)-1H-1,2,4-triazole-3-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a nitrophenyl group attached to the triazole ring, which is further esterified with an ethyl group at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-Nitrophenyl)-1H-1,2,4-triazole-3-carboxylate typically involves a multi-step process. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate carboxylic acid derivative. The final step involves esterification with ethanol to yield the desired ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-Nitrophenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-Nitrophenyl)-1H-1,2,4-triazole-3-carboxylate depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to the disruption of essential biochemical pathways. The nitrophenyl and triazole moieties are key functional groups that interact with molecular targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Ethyl 5-(2-Nitrophenyl)-1H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives, such as:
Ethyl 5-(4-Nitrophenyl)-1H-1,2,4-triazole-3-carboxylate: Similar structure but with the nitro group at a different position on the phenyl ring.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
5-(2-Nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
The uniqueness of this compound lies in its specific ester group and the position of the nitro group, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C11H10N4O4 |
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Molecular Weight |
262.22 g/mol |
IUPAC Name |
ethyl 3-(2-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H10N4O4/c1-2-19-11(16)10-12-9(13-14-10)7-5-3-4-6-8(7)15(17)18/h3-6H,2H2,1H3,(H,12,13,14) |
InChI Key |
ZULSJMVGWFZXRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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